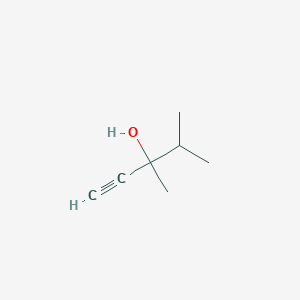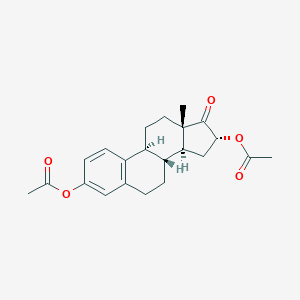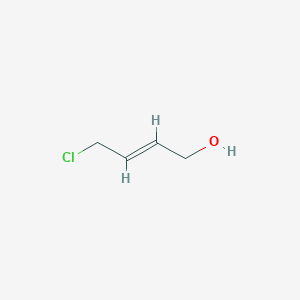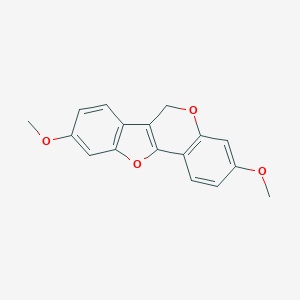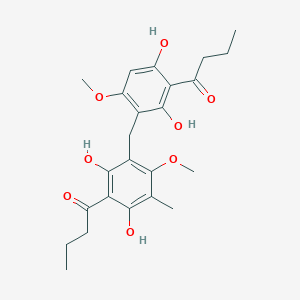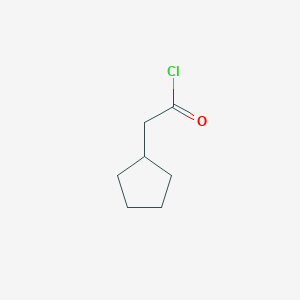
Isobutylthiourea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isobutylthiourea derivatives involves several chemical pathways, highlighting the versatility of this compound in chemical synthesis. For instance, the synthesis of 1,3-Diisobutyl thiourea is characterized by its crystallization in a monoclinic structure, demonstrating the detailed geometric configuration of the compound (Altaf et al., 2015). Moreover, novel classes of chiral amphiphilic bifunctional thioureas have been synthesized from natural products, showcasing the compound's potential in asymmetric synthesis and catalysis (Ma et al., 2011).
Molecular Structure Analysis
The molecular structure of isobutylthiourea derivatives reveals critical insights into their chemical behavior and potential applications. The crystal structure analysis of 1,3-Diisobutyl thiourea provided by Altaf et al. (2015) gives a comprehensive view of its atomic arrangement, which is fundamental in understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Isobutylthiourea and its derivatives participate in various chemical reactions, demonstrating their functional versatility. The compound's ability to catalyze asymmetric Michael additions exemplifies its utility in producing enantiomerically enriched products, which are crucial in pharmaceutical synthesis (Ma et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Isoxyl, a thiourea derivative, is effective against Mycobacterium tuberculosis. It inhibits the synthesis of oleic and mycolic acids in the bacterium, crucial for its survival. The enzymatic target in the mycolic acid pathway, however, remains unidentified. Isoxyl requires activation through EthA-mediated oxidation to inhibit its lethal enzymatic target(s) in M. tuberculosis (Korduláková et al., 2007).
Cardiac Research : Studies on isoproterenol, a research tool for inducing cardiac hypertrophy, indicate its significant effects on cardiac structure and function. It's used to understand cardiac hypertrophy and fibrosis (Anderson, Moore, & Larson, 2008).
Animal Nutrition and Physiology : Isobutyrate supplementation in cattle diets influences rumen microflora, enzyme activities, and methane emissions. It improves digestive processes and reduces methane production in a dose-dependent manner (Wang et al., 2015).
Enzyme Inhibitors and Sensors : Thiourea derivatives like 1-isobutyl-3-cyclohexylthiourea are efficient enzyme inhibitors and can act as sensors for toxic metals like mercury. They have potential applications in medicinal chemistry (Rahman et al., 2021).
Anti-Mycobacterial Properties : Isoxyl, another thiourea derivative, shows strong activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. Its unique action involves inhibiting the synthesis of mycolic acids, crucial for the mycobacterium's cell wall (Phetsuksiri et al., 1999).
Ruminant Nutrition : Isoacids like isobutyric acid have roles in ruminal and intermediary metabolism in ruminants. They influence microbial fermentation and can affect growth hormone and amino acid levels, impacting milk production and overall performance in lactating cows (Andries et al., 1987).
Neuroprotection : Isoflurane, an inhalational anesthetic, offers neuroprotection when administered before or after neurodegenerative diseases. It acts on various cellular proteins and ionic channels, though more research is needed for clinical applications (Jiang et al., 2017).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Isobutylthiourea were not found, research in the field of biofuels has shown interest in isobutanol, a four-carbon aliphatic alcohol . This suggests potential future research directions in exploring the use of Isobutylthiourea and related compounds in the production of biofuels.
Eigenschaften
IUPAC Name |
2-methylpropylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMILHZLXZRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357419 | |
| Record name | Isobutylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylthiourea | |
CAS RN |
1516-33-2 | |
| Record name | N-(2-Methylpropyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylpropyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



